Methyl 3-chloro-2-(trifluoromethyl)benzoate
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Overview
Description
Methyl 3-chloro-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6ClF3O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethyl groups, and the carboxylic acid group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-2-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-azido-2-(trifluoromethyl)benzoate or 3-thio-2-(trifluoromethyl)benzoate.
Reduction: Methyl 3-chloro-2-(trifluoromethyl)benzyl alcohol.
Hydrolysis: 3-chloro-2-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 3-chloro-2-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including anti-inflammatory and anticancer properties.
Material Science: It is used in the preparation of functional materials, such as liquid crystals and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism by which methyl 3-chloro-2-(trifluoromethyl)benzoate exerts its effects depends on the specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Methyl 3-trifluoromethylbenzoate: Lacks the chlorine substituent, leading to different reactivity and applications.
Methyl 3-chlorobenzoate: Lacks the trifluoromethyl group, affecting its electronic properties and reactivity.
Methyl 2-chloro-3-(trifluoromethyl)benzoate: Positional isomer with different chemical behavior.
Uniqueness: Methyl 3-chloro-2-(trifluoromethyl)benzoate is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Biological Activity
Methyl 3-chloro-2-(trifluoromethyl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H7ClF3O2
- Molecular Weight : 239.6 g/mol
- IUPAC Name : this compound
The presence of both chloro and trifluoromethyl groups significantly influences its biological activity, particularly in enhancing lipophilicity and modulating interactions with biological targets.
Antibacterial Activity
Research indicates that compounds containing chloro or trifluoromethyl groups exhibit notable antibacterial properties. For instance, studies have shown that derivatives with these substituents can have minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study: Antibacterial Efficacy
A study published in the RSC Advances journal evaluated various benzosiloxaboroles, including those with similar substituents as this compound. The findings revealed:
- MIC against Staphylococcus aureus : Ranged from 0.39 to 1.56 mg/L.
- Comparison with Linezolid : The MIC for linezolid was 1 mg/L for MSSA and 2 mg/L for MRSA, indicating that some derivatives showed promising activity against resistant strains .
Antifungal Activity
The antifungal properties of this compound have also been investigated, particularly in relation to its esters. A study assessing salicylanilide derivatives found that esters containing the trifluoromethyl group demonstrated varying degrees of antifungal activity against several Candida species.
In Vitro Antifungal Evaluation
The following table summarizes the antifungal activity of selected derivatives:
Compound | Target Organism | MIC (µg/mL) | Activity Level |
---|---|---|---|
1n | Candida albicans | <0.5 | High |
2j | Candida tropicalis | 1.0 | Moderate |
2r | Trichophyton mentagrophytes | <0.5 | High |
- | Aspergillus fumigatus | >200 | Low |
These results suggest that while some derivatives exhibit potent antifungal activity, others may not be effective due to solubility issues or structural factors .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group has been linked to enhanced potency in various assays.
- Chloro Group Positioning : The position of the chloro group significantly affects activity; para-substituted compounds often show higher efficacy.
- Lipophilicity : Increased lipophilicity due to trifluoromethyl substitution enhances membrane permeability, which is essential for both antibacterial and antifungal activities .
Properties
Molecular Formula |
C9H6ClF3O2 |
---|---|
Molecular Weight |
238.59 g/mol |
IUPAC Name |
methyl 3-chloro-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8(14)5-3-2-4-6(10)7(5)9(11,12)13/h2-4H,1H3 |
InChI Key |
NAUJNZBGZMDRJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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